![molecular formula C10H7BrO3 B582267 Methyl 7-bromo-1-benzofuran-2-carboxylate CAS No. 1247406-14-9](/img/structure/B582267.png)
Methyl 7-bromo-1-benzofuran-2-carboxylate
Overview
Description
“Methyl 7-bromo-1-benzofuran-2-carboxylate” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran compounds involves various methods. For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of “Methyl 7-bromo-1-benzofuran-2-carboxylate” can be represented by the linear formula C10H7BrO3 . The InChI key for this compound is QQFMMIJEJMQKOY-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran compounds are involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
“Methyl 7-bromo-1-benzofuran-2-carboxylate” has a molecular weight of 255.07 . It appears as a white to yellow solid .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Methyl 7-bromo-1-benzofuran-2-carboxylate, have been shown to have strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to display good antimicrobial activity . This suggests that Methyl 7-bromo-1-benzofuran-2-carboxylate could potentially be used in the development of new antibacterial agents.
Anti-Oxidative Activity
Benzofuran compounds have been found to possess anti-oxidative activities . This means that they can potentially be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .
Drug Development
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .
Chemical Synthesis
Benzofuran compounds, including Methyl 7-bromo-1-benzofuran-2-carboxylate, can be used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered in recent years .
Mechanism of Action
While the specific mechanism of action for “Methyl 7-bromo-1-benzofuran-2-carboxylate” is not mentioned in the available resources, benzofuran and its derivatives are known for their wide array of biological activities. They have been used in the treatment of skin diseases such as cancer or psoriasis .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 7-bromo-1-benzofuran-2-carboxylate” and similar compounds could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 7-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEPJCGXVNFHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734010 | |
Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-1-benzofuran-2-carboxylate | |
CAS RN |
1247406-14-9 | |
Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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